N-(4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide
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Overview
Description
N-(4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a hydroxynaphthalene group, a nitrobenzene group, and a sulfonamide linkage, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide typically involves the reaction of 4-hydroxynaphthalene-1-amine with 3-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid can reduce the nitro group.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide involves its interaction with molecular targets such as enzymes. For instance, it has been shown to inhibit the Mcl-1 protein, an anti-apoptotic member of the Bcl-2 family, which is involved in cancer cell survival . By binding to the active site of Mcl-1, the compound prevents the protein from exerting its anti-apoptotic effects, thereby promoting cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-Substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamides: These compounds share a similar core structure but differ in the substituents on the aryl group.
Hydronaphthoquinones: These compounds also contain a naphthalene core but have different functional groups attached.
Uniqueness
N-(4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide is unique due to the combination of its hydroxynaphthalene, nitrobenzene, and sulfonamide groups. This unique combination imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
Properties
IUPAC Name |
N-(4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5S/c19-16-9-8-15(13-6-1-2-7-14(13)16)17-24(22,23)12-5-3-4-11(10-12)18(20)21/h1-10,17,19H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEDVNBXZOPMBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30386425 |
Source
|
Record name | Benzenesulfonamide, N-(4-hydroxy-1-naphthalenyl)-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30386425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64920-20-3 |
Source
|
Record name | Benzenesulfonamide, N-(4-hydroxy-1-naphthalenyl)-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30386425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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